molecular formula C17H16ClN5O3S B2875257 N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223946-27-7

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2875257
CAS No.: 1223946-27-7
M. Wt: 405.86
InChI Key: UBYKUWREMCVRRL-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin-7-one core substituted with a morpholine ring at position 2 and an acetamide-linked 2-chlorophenyl group at position 4. The morpholine moiety enhances solubility and bioavailability, while the thiazolopyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYKUWREMCVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, morpholine, and various thiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation Reactions: Combining the amine group with the thiazolopyrimidine core.

    Cyclization: Formation of the heterocyclic ring structure.

    Acylation: Introduction of the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidin-7-one vs. Triazolo[4,5-d]pyrimidin-7-one

The compound N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS 892469-51-1) replaces the thiazolo ring with a triazolo system. The triazolo group introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity. This modification may reduce metabolic stability compared to the thiazolo analog due to increased polarity .

Thiazolo[4,5-d]pyrimidin-7-one vs. Pyrimidin-2-ylsulfanyl

In N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (), the thiazolo-pyrimidine fused core is replaced with a simpler pyrimidin-2-ylsulfanyl group. The sulfanyl linker also increases susceptibility to oxidation compared to the acetamide bridge in the target compound .

Substituent Modifications

Morpholine vs. Benzyl Groups

The morpholine substituent in the target compound contrasts with the benzyl group in 892469-51-1 (triazolo analog).

2-Chlorophenyl vs. 3,5-Dimethoxyphenyl

The screening compound F801-0211 (N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide) shares the thiazolopyrimidine-morpholine core but substitutes the 2-chlorophenyl with a 3,5-dimethoxyphenyl group.

Structural and Functional Data Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 2-Morpholin-4-yl, 6-(2-ClPh-acetamide) C₁₉H₁₈ClN₅O₃S High solubility, kinase inhibition potential
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1) Triazolo[4,5-d]pyrimidin-7-one 3-Benzyl, 6-(2-ClPhCH₂-acetamide) C₂₂H₁₈ClN₇O₂ Lower metabolic stability
F801-0211 Thiazolo[4,5-d]pyrimidin-7-one 2-Morpholin-4-yl, 6-(3,5-MeOPh-acetamide) C₁₉H₂₁N₅O₅S Enhanced π-stacking, reduced lipophilicity
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Thiadiazole 2-ClPh-acetamide, 5-mercapto C₁₀H₈ClN₃OS₂ Antimicrobial activity, moderate solubility

Implications of Structural Differences

  • Bioactivity : The thiazolo[4,5-d]pyrimidine core in the target compound likely offers superior kinase inhibition compared to triazolo or pyrimidinylsulfanyl analogs due to enhanced planar rigidity .
  • Solubility : Morpholine’s contribution to solubility makes the target compound more drug-like than benzyl- or thiadiazole-substituted derivatives .
  • Synthetic Complexity : Alkylation steps for morpholine incorporation require stringent conditions compared to simpler chloroacetamide couplings in and .

Biological Activity

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅O₃S
Molecular Weight 419.9 g/mol
CAS Number 1223789-17-0

Research indicates that this compound may act through multiple mechanisms, primarily involving inhibition of key enzymes and interaction with specific biological pathways. The thiazolo[4,5-d]pyrimidine moiety is crucial for its biological activity, particularly in modulating enzyme functions related to metabolic pathways.

Antioxidant and Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant and antimicrobial activities. For instance:

  • Antioxidant Activity : Compounds similar to this compound have shown effective scavenging abilities against free radicals.
  • Antimicrobial Activity : In vitro tests revealed that certain derivatives possess notable antibacterial effects against pathogens such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to established antibiotics .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Notably:

  • Xanthine Oxidase Inhibition : Similar thiazole derivatives exhibited significant xanthine oxidase (XO) inhibitory activity, with IC50 values suggesting potent effects. The structure–activity relationship (SAR) indicated that the presence of specific functional groups enhances inhibitory potency .

Case Studies

  • Case Study on Antioxidant Efficacy : A study assessed the antioxidant capacity of various thiazolo derivatives, including this compound. Results indicated a strong correlation between the structure and antioxidant activity, with specific substitutions leading to enhanced efficacy.
  • Clinical Implications in Gout Treatment : Given its role as a potential XO inhibitor, this compound could be explored for treating hyperuricemia and gout. Comparative studies with allopurinol showed promising results in terms of potency and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the molecular structure significantly impact biological activity:

ModificationEffect on Activity
Chlorine Substitution Enhances lipophilicity and bioavailability
Morpholine Ring Critical for enzyme interaction and binding affinity
Thiazole Moiety Essential for maintaining biological activity

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